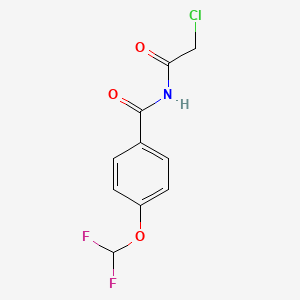![molecular formula C23H22N4O4S2 B2696358 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-66-3](/img/structure/B2696358.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazolopyridine derivatives, including compounds with structural similarities to the specified molecule, have been synthesized and characterized through various methods. For instance, Quiroga et al. (1999) detailed the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which were derived from 3-amino-5-arylpyrazoles and α-cyanochalcones. These compounds were explored for their tautomeric structures and hydrogen bonding capabilities, demonstrating the intricate molecular interactions that can occur within this class of compounds (J. Quiroga et al., 1999).
Biological Activity
The biological activity of pyrazolopyridine derivatives has also been a focus, with research into their cytotoxic effects against various cancer cell lines. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity, highlighting the potential medicinal applications of these compounds (Ashraf S. Hassan et al., 2014).
Molecular Interactions
Further investigations into the molecular interactions of pyrazolopyridine derivatives, such as those by Shim et al. (2002), have provided insights into the binding affinities and conformational preferences of these molecules, especially in relation to cannabinoid receptors. This research underscores the importance of structural and electronic characteristics in determining the biological activity of these compounds (J. Shim et al., 2002).
Applications in Material Science
In addition to medicinal chemistry, pyrazolopyridine derivatives have found applications in material science, such as in corrosion inhibition. Yadav et al. (2015) explored the effectiveness of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the versatility of these compounds beyond pharmaceuticals (M. Yadav et al., 2015).
Enzyme Inhibitory Activity
Recent studies have also focused on the enzyme inhibitory activities of thiophene-based heterocyclic compounds, related to the pyrazolopyridine structure. Cetin et al. (2021) designed derivatives for testing against enzymes like acetylcholinesterase and butyrylcholinesterase, underscoring the potential of these molecules in the development of treatments for diseases like Alzheimer's (A. Cetin et al., 2021).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-21-18(23(28)24-15-5-3-6-17(11-15)31-2)12-19(20-7-4-9-32-20)25-22(21)27(26-14)16-8-10-33(29,30)13-16/h3-7,9,11-12,16H,8,10,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIWEYEEVGHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
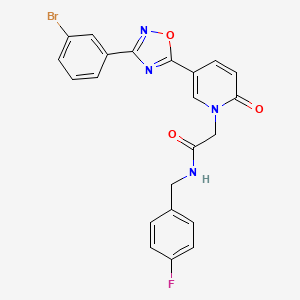
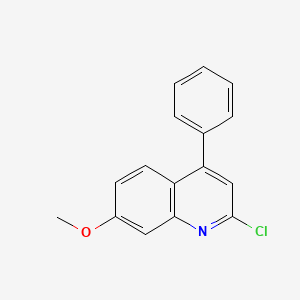
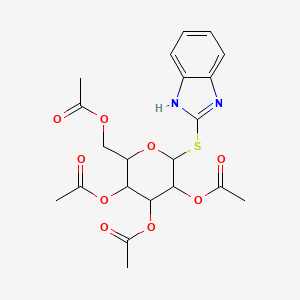
![N-(4-ethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2696282.png)
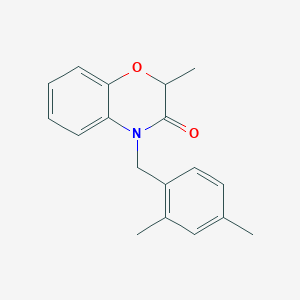
![8-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2696285.png)
![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)
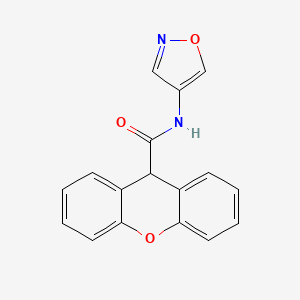
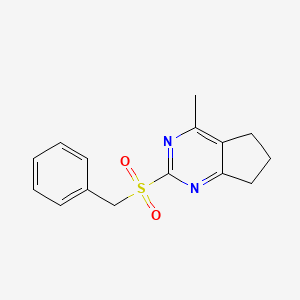
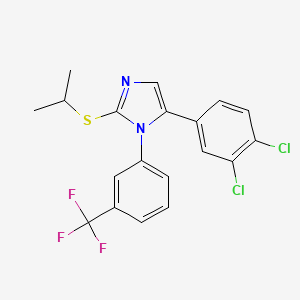
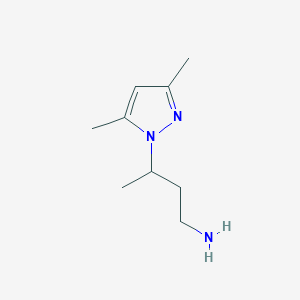
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2696294.png)
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)
